molecular formula C25H28O15 B242646 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one CAS No. 162857-78-5

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one

Cat. No.: B242646
CAS No.: 162857-78-5
M. Wt: 568.5 g/mol
InChI Key: LLJUCXMVRPAONX-AYATVRNWSA-N
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Description

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one is a xanthone glycoside, a type of secondary metabolite found in various plants. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory and wound-healing effects .

Mechanism of Action

Target of Action

Polygalaxanthone III, also known as SY43GUR3DE, is a compound extracted from the plant Polygala tenuifolia Willd . It has been found to interact with multiple targets, including neurotransmitter receptors such as A2AR, NMDA-R, and GluR . It also inhibits the enzyme CYP2E1, which is involved in the metabolism of various substances within the body .

Mode of Action

Polygalaxanthone III exhibits a broad range of pharmacological effects due to its interaction with various targets. It has been found to have antioxidant and anti-inflammatory effects, and it can also regulate the hypothalamic–pituitary–adrenal axis (HPA) and affect neurotransmitter release . It inhibits the chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 .

Biochemical Pathways

The compound’s effects on the body are mediated through several biochemical pathways. Its antioxidant and anti-inflammatory effects are associated with apoptosis, a process of programmed cell death . It also improves neurogenesis, regeneration, differentiation, and neuronal plasticity . Furthermore, it affects the lipid droplet formation in cells .

Pharmacokinetics

The pharmacokinetics of Polygalaxanthone III have been studied in rats. A specific LC-MS/MS method has been developed for the simultaneous analysis of Polygalaxanthone III and other compounds in rat plasma . .

Result of Action

Polygalaxanthone III has been found to have beneficial effects on several conditions, especially neurological diseases such as anxiety, depression, cognitive dysfunction, Alzheimer’s disease (AD), and Parkinson’s disease (PD) . It has also been found to repair skin injury caused by Malassezia, a genus of fungi .

Action Environment

The action of Polygalaxanthone III can be influenced by various environmental factors. For instance, it has been applied externally to ulcerations to heal wounds quickly . .

Biochemical Analysis

Biochemical Properties

Polygalaxanthone III has been found to have inhibitory effects on the Cytochrome P450 (CYP450) enzyme . Specifically, it inhibits the 6-hydroxylation of chlorzoxazone catalyzed by CYP2E1, with an IC50 of 50.56μM . This suggests that Polygalaxanthone III can interact with and modulate the activity of certain enzymes in the body, potentially influencing various biochemical reactions.

Cellular Effects

It has been reported that Polygalaxanthone III can affect the formation of lipid droplets in HaCaT cells . This suggests that Polygalaxanthone III may influence cellular processes related to lipid metabolism and storage.

Molecular Mechanism

It has been suggested that its wound-healing effects may be related to the STAT3 pathway . This implies that Polygalaxanthone III may interact with specific biomolecules, potentially influencing gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

It has been reported that Polygalaxanthone III was applied externally to skin ulcerations in a mouse model, and it successfully healed the wounds quickly . This suggests that Polygalaxanthone III may have stable and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory effects on the CYP450 enzyme , it may be involved in drug metabolism pathways that are mediated by this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one can be synthesized through a series of chemical reactions involving the glycosylation of xanthone derivatives. The process typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the roots of Polygala tenuifolia. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Comparison with Similar Compounds

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one is unique among xanthone glycosides due to its specific glycosylation pattern. Similar compounds include:

These compounds share some biological activities but differ in their specific effects and potency, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJUCXMVRPAONX-AYATVRNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162857-78-5
Record name Polygalaxanthone III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162857785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYGALAXANTHONE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY43GUR3DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Reactant of Route 2
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Reactant of Route 3
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Reactant of Route 4
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Reactant of Route 5
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Reactant of Route 6
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one

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